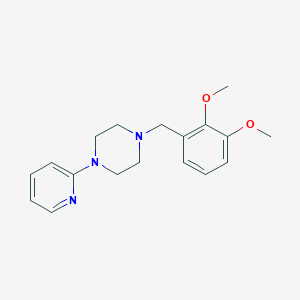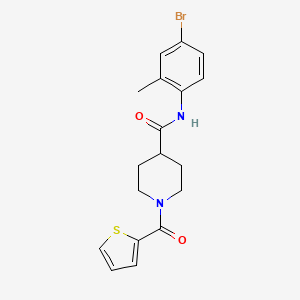
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This chemical compound belongs to the family of coumarin derivatives and has a molecular weight of 337.78 g/mol. Clomazone is known for its ability to inhibit the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress and photosynthesis damage.
作用機序
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one acts by inhibiting the enzyme phytoene desaturase (PDS), which is involved in the biosynthesis of carotenoids. Carotenoids are essential pigments that protect plants from oxidative stress and photosynthesis damage. Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor of carotenoids, and the depletion of carotenoids. This, in turn, leads to the accumulation of ROS and oxidative stress, which causes chlorophyll degradation, membrane damage, and ultimately, plant death.
Biochemical and physiological effects:
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been found to affect several biochemical and physiological processes in plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of ROS and oxidative stress. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one also affects the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
実験室実験の利点と制限
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a widely used herbicide in agriculture and is readily available for laboratory experiments. Its mechanism of action is well understood, and it is an effective tool for studying the biosynthesis of carotenoids and the effects of oxidative stress on plant growth and development. However, 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is also toxic to animals and humans, and caution should be exercised when handling this chemical compound.
将来の方向性
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. One area of research is the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids. Another area of research is the study of the effects of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could be conducted on the potential use of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one as a therapeutic agent for the treatment of certain diseases, such as cancer, which are characterized by oxidative stress and ROS accumulation.
合成法
The synthesis of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves a series of chemical reactions that begin with the condensation of 2-methyl-4H-chromen-4-one with chloroacetyl chloride to form 3-(2-chloroacetyl-6-fluorophenyl)-2-methyl-4H-chromen-4-one. This intermediate product is then treated with sodium methoxide to produce 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, which is the final product.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. Several research studies have shown that 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one inhibits the biosynthesis of carotenoids, which leads to the accumulation of reactive oxygen species (ROS) and oxidative stress in plants. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been found to affect the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-9-15(16-12(18)4-3-5-13(16)19)17(20)11-7-6-10(21-2)8-14(11)22-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIORNEORRAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)
![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)